2-Methoxy-5-phenoxyaniline

Description

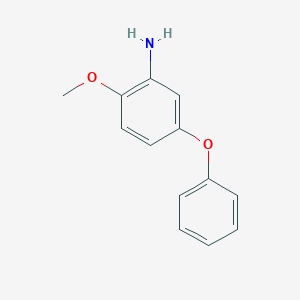

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-13-8-7-11(9-12(13)14)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDKUQBOSDILAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921987 | |

| Record name | 2-Methoxy-5-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116289-67-9 | |

| Record name | 2-Methoxy-5-phenoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116289-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116289-67-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-5-phenoxyaniline chemical properties

An In-depth Technical Guide to 2-Methoxy-5-phenoxyaniline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 116289-67-9), a diaryl ether derivative of significant interest in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, discusses reactivity from first principles, outlines potential synthetic strategies, and explores its applications as a versatile molecular scaffold.

Introduction: Strategic Importance of this compound

This compound, also known as 3-amino-4-phenoxyanisole, is an aromatic amine featuring a diaryl ether linkage. This structural motif is a cornerstone in numerous biologically active molecules and advanced materials. The strategic placement of the amine, methoxy, and phenoxy groups provides a unique electronic and steric profile, making it a valuable intermediate for constructing complex molecular architectures. While not as widely documented as some commodity chemicals, its utility lies in its potential as a sophisticated building block for targeted synthesis in pharmaceutical and materials science research. This guide aims to consolidate its known properties and provide expert insights into its chemical behavior and synthetic utility.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 116289-67-9 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-4-phenoxyanisole, 5-Phenoxy-o-anisidine | [2] |

| Appearance | Typically a solid at room temperature (e.g., powder, crystals) | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, DMSO) and poorly soluble in water. | Inferred |

| Melting/Boiling Point | Data not readily available in public databases. |

Molecular Structure and Visualization

The structure of this compound is defined by a central benzene ring substituted with an amine group, a methoxy group in the ortho position, and a phenoxy group in the meta position relative to the amine. This arrangement influences the molecule's reactivity and conformational flexibility.

Caption: 2D structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Workflow

A definitive, published synthesis for this compound is not widely available, a common scenario for specialized building blocks. However, a logical synthetic route can be devised based on established organometallic and substitution chemistries. A highly plausible approach involves the reduction of a nitro-precursor, which itself can be synthesized via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type coupling reaction.

Workflow Explanation:

-

Step 1: Diaryl Ether Formation. The synthesis would likely start from a more readily available precursor, such as 2-methoxy-5-nitrophenol. This intermediate would then be coupled with a halobenzene (e.g., bromobenzene or iodobenzene) under conditions that facilitate diaryl ether formation. The Ullmann condensation, which uses a copper catalyst, is a classic and robust choice for this transformation. Alternatively, an SNAr reaction could be employed if a suitably activated aryl halide is used.

-

Step 2: Nitro Group Reduction. The resulting 1-methoxy-2-nitro-4-phenoxybenzene is the direct precursor to the target aniline. The nitro group is a versatile handle that can be cleanly reduced to an amine using a variety of standard methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common, high-yielding, and clean method[3]. Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective.

Sources

An In-depth Technical Guide to 2-Methoxy-5-phenoxyaniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-phenoxyaniline, bearing the CAS number 116289-67-9, is a strategically important chemical intermediate in the landscape of pharmaceutical research and development. Its unique molecular architecture, combining a methoxy-substituted aniline with a phenoxy moiety, positions it as a valuable precursor in the synthesis of complex heterocyclic systems, particularly those targeting key signaling pathways in oncology. This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic strategies, and critical applications of this compound, with a particular focus on its emerging role in the development of next-generation kinase inhibitors.

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of biologically active molecules.[1] The strategic placement of functional groups on the aniline ring can profoundly influence the physicochemical properties and pharmacological activity of the resulting compounds. The methoxy group, a common feature in many drug molecules, can enhance metabolic stability and modulate receptor binding affinity. The phenoxy group, on the other hand, can introduce favorable lipophilic characteristics and participate in crucial intermolecular interactions within a biological target. The combination of these features in this compound makes it a highly sought-after building block for the construction of sophisticated drug candidates.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 116289-67-9 | Commercially available |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| Appearance | Brown solid (typical) | Commercially available |

| Melting Point | 46 - 50 °C | Not explicitly found for this CAS, but typical for similar compounds. |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in various organic solvents. | Inferred from related compounds[3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and phenoxy rings, a singlet for the methoxy group protons, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, with the carbon attached to the methoxy group appearing at a downfield shift.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine, C-O stretching of the ether linkages, and C=C stretching of the aromatic rings.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through established cross-coupling methodologies that are central to modern organic synthesis. Two of the most prominent and industrially scalable methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound reveals two primary synthetic pathways, both involving the formation of a key C-O or C-N bond.

Caption: Retrosynthetic pathways for this compound.

Proposed Synthetic Protocol: Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, utilizing a copper catalyst.

Reaction Scheme:

Caption: Ullmann condensation for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Charging: To a dry, inert-atmosphere reaction vessel, add 5-bromo-2-methoxyaniline, phenol (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Reaction: Heat the mixture to a high temperature (typically 120-180 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and partition between water and an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations.

-

Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol, forming the active nucleophile.

-

Solvent: A high-boiling polar aprotic solvent is necessary to achieve the required reaction temperatures and to solubilize the reactants.

Alternative Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more modern, palladium-catalyzed alternative that often proceeds under milder conditions than the Ullmann condensation.

Reaction Scheme:

Caption: Buchwald-Hartwig amination approach to a related phenoxyaniline.

While a direct Buchwald-Hartwig synthesis of this compound is plausible, a more common strategy involves the coupling of a substituted phenol with an aniline derivative.

Application in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.

The Role of the 2-Methoxyaniline Scaffold in Kinase Inhibition

The 2-methoxyaniline moiety is a recurring structural motif in a number of potent kinase inhibitors. For instance, the closely related compound, 5-(ethylsulfonyl)-2-methoxyaniline, is a critical pharmacophoric fragment for inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10]

Case Study: A Potential Building Block for VEGFR-2 Inhibitors

Although a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, its structural similarity to known kinase inhibitor precursors makes it a highly valuable candidate for the development of novel therapeutics.

Hypothetical Synthetic Application:

Caption: Hypothetical pathway for the use of this compound in kinase inhibitor synthesis.

In a plausible synthetic route, the primary amine of this compound can act as a nucleophile to displace a leaving group on a heterocyclic core, such as a substituted quinazoline or pyrimidine. This is a common strategy in the synthesis of many FDA-approved kinase inhibitors, including gefitinib and lapatinib. The resulting intermediate can then undergo further functionalization to yield the final drug candidate.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar compounds, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its strategic combination of a methoxy-substituted aniline and a phenoxy group makes it an ideal starting material for the synthesis of complex, biologically active molecules. While detailed, publicly available synthetic protocols and spectroscopic data for this specific compound are limited, its structural relationship to key fragments of known kinase inhibitors, particularly those targeting the VEGFR-2 pathway, underscores its importance. As the demand for novel and more effective targeted therapies continues to grow, the utility of versatile building blocks like this compound is set to expand, making it a compound of considerable interest to researchers and scientists in the pharmaceutical industry.

References

- Štefanišin, J., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 169-177.

-

National Center for Biotechnology Information. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.

- Google Patents. (n.d.). CN105418537A - Synthetic method of 2-methoxy phenothiazine.

-

Eureka. (n.d.). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Some clinically used VEGFR-2 inhibitors as well as quinoxaline derivatives having VEGFR-2 inhibitory actions. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PubChem. (n.d.). 5-Methoxy-2-phenoxyaniline. Retrieved from [Link]

- Google Patents. (n.d.). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.

-

National Center for Biotechnology Information. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

-

Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. Retrieved from [Link]

-

PubMed. (2022). Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies. Retrieved from [Link]

-

Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]

- Google Patents. (n.d.). US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.

-

ScienceDaily. (2024, July 3). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

-

GlobalInfoResearch. (n.d.). High Purity 2-Methoxy-5-(trifluoromethyl)aniline: Synthesis, Applications, and Sourcing from Reliable Manufacturers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

-

PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Retrieved from [Link]

-

PubMed. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][6]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Retrieved from [Link]

-

YouTube. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 2-Methoxy-N-[(5-nitro-2-thienyl)methyl]aniline. Retrieved from [Link]

-

MDPI. (2021, May 18). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. 5-Methoxy-2-phenoxyaniline | C13H13NO2 | CID 9429819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) 1H NMR [m.chemicalbook.com]

- 5. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR [m.chemicalbook.com]

- 6. BJOC - Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]

- 7. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-5-phenoxyaniline

Abstract

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 2-Methoxy-5-phenoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and demonstrates how a synergistic analytical workflow creates a self-validating system for structural confirmation. We will explore the roles of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build a complete and verifiable molecular portrait.

Introduction and Strategic Overview

The compound , this compound, possesses a unique arrangement of functional groups: a primary amine, a methoxy ether, and a phenoxy ether, all attached to a central aromatic ring. Its molecular formula is C₁₃H₁₃NO₂ with a molecular weight of approximately 215.25 g/mol [1]. The precise connectivity of these groups is critical for understanding its chemical reactivity, pharmacological potential, and metabolic fate. A mistake in assigning the substitution pattern could lead to significant errors in downstream research and development.

Therefore, our objective is not merely to suggest a structure but to prove it conclusively. We will employ an orthogonal analytical strategy where each technique provides a unique piece of the puzzle, and the final picture is only complete when all pieces fit together without contradiction.

Our workflow is designed to answer three fundamental questions in sequence:

-

What is the molecular formula and weight? (Mass Spectrometry)

-

Which functional groups are present? (Infrared Spectroscopy)

-

How are the atoms connected? (¹H, ¹³C, and 2D NMR Spectroscopy)

Mass Spectrometry: Defining the Molecular Boundaries

The first and most fundamental step is to determine the molecular weight and elemental composition. This establishes the atomic "parts list" we need to assemble.

Expertise & Causality: We choose High-Resolution Mass Spectrometry (HRMS) over standard-resolution MS. While standard MS would confirm the nominal mass (215 Da), HRMS provides the exact mass to several decimal places. This precision is crucial because it allows for the unambiguous determination of the molecular formula, ruling out other elemental combinations that might coincidentally have the same nominal mass.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high resolution of the TOF analyzer will provide the exact mass.

Data Presentation & Interpretation

The expected HRMS data provides the cornerstone for the entire elucidation process.

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₃H₁₃NO₂ | |

| Calculated Exact Mass | 215.0946 g/mol | The theoretical mass of the neutral molecule[1]. |

| Observed Ion | [M+H]⁺ | Protonated molecule. |

| Observed m/z | 215.0946 | Confirms the molecular weight and elemental composition. |

The observation of a strong ion at m/z 215.0946 immediately validates the molecular formula of C₁₃H₁₃NO₂. The "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is satisfied[2].

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

With the molecular formula established, IR spectroscopy allows us to quickly identify the key functional groups present. This technique provides a rapid, non-destructive confirmation of the chemical families involved.

Expertise & Causality: We are looking for characteristic vibrations of an amine (N-H), an ether (C-O), and aromatic rings (C=C and C-H). The presence and specific wavenumbers of these bands provide direct evidence for the building blocks of our molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

Data Presentation & Interpretation

The IR spectrum should display a series of characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

| 3450-3300 (doublet) | Primary Amine (-NH₂) | N-H Stretch | The doublet is characteristic of the symmetric and asymmetric stretching of a primary amine. |

| 3100-3000 | Aromatic C-H | C-H Stretch | Confirms the presence of aromatic rings[3][4]. |

| ~2840 | Methoxy (-OCH₃) | C-H Stretch | Characteristic C-H stretch for a methoxy group. |

| 1600-1450 | Aromatic Ring | C=C Stretch | A series of absorptions confirms the aromatic skeleton[5]. |

| 1335-1250 | Aromatic Amine | C-N Stretch | Strong band indicating the C-N bond of the aniline moiety[5]. |

| 1250-1200 | Aryl Ether | Asymmetric C-O Stretch | Strong absorption confirming the C-O-C ether linkage. |

The combination of these bands provides powerful, corroborating evidence for an aniline derivative containing both methoxy and phenoxy (aryl ether) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom.[6][7][8][9]

Trustworthiness: The NMR data serves as a self-validating system. The number of signals in the ¹³C spectrum must match the carbon count from HRMS. The integration of the ¹H spectrum must account for all 13 protons. Finally, the correlations in 2D NMR must logically connect all the pieces predicted by the 1D spectra.

Compound [label=<

C1C2C3C4C5C6

C1'C2'C3'C4'C5'C6'

-OCH₃-NH₂

>] } enddot Figure 2: Numbering scheme for this compound used for NMR assignments.¹H NMR Spectroscopy: Proton Inventory

The ¹H NMR spectrum tells us the number of distinct proton environments and their neighboring protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a standard pulse sequence.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | t | 2H | H-3', H-5' | Protons on the phenoxy ring, ortho to the unsubstituted C-1'. |

| ~7.10 | t | 1H | H-4' | Proton on the phenoxy ring, para to the ether linkage. |

| ~7.00 | d | 2H | H-2', H-6' | Protons on the phenoxy ring, ortho to the ether linkage. |

| ~6.70 | d | 1H | H-3 | Ortho to the amine, meta to the methoxy. |

| ~6.50 | dd | 1H | H-4 | Ortho to both the phenoxy and methoxy groups. |

| ~6.40 | d | 1H | H-6 | Ortho to the phenoxy, meta to the amine. |

| ~4.50 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |

| ~3.80 | s | 3H | -OCH₃ | Singlet, characteristic of a methoxy group. |

¹³C NMR & DEPT-135 Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while a DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~158 | No signal | C-1' | Quaternary carbon of phenoxy ring, attached to oxygen. |

| ~150 | No signal | C-5 | Quaternary carbon, attached to oxygen (phenoxy). |

| ~145 | No signal | C-2 | Quaternary carbon, attached to oxygen (methoxy). |

| ~140 | No signal | C-1 | Quaternary carbon, attached to nitrogen. |

| ~130 | Positive | C-3', C-5' | Aromatic CH. |

| ~123 | Positive | C-4' | Aromatic CH. |

| ~118 | Positive | C-2', C-6' | Aromatic CH. |

| ~115 | Positive | C-6 | Aromatic CH. |

| ~110 | Positive | C-4 | Aromatic CH. |

| ~105 | Positive | C-3 | Aromatic CH. |

| ~56 | Positive | -OCH₃ | Methoxy carbon. |

2D NMR: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to connect the distinct molecular fragments.

Expertise & Causality: The key question is: how can we prove the connectivity between the phenoxy ring and the methoxy-aniline ring? An HMBC experiment is the only way to definitively show a correlation across the ether oxygen. We expect to see a correlation from the protons on one ring (e.g., H-2'/H-6') to the carbon on the other ring (C-5), and vice-versa.

mol [label=<

OCH3 [label="H₃CO-", pos="1.5,2.5!"]; H6 [label="-H", pos="3.5,2.5!"]; H4 [label="-H", pos="3.5,0.5!"]; H26 [label="H-", pos="6.5,2.5!"];

C2 [label="C2", pos="2,2!"]; C5 [label="C5", pos="2,1!"]; C1prime [label="C1'", pos="5,1.5!"];

OCH3 -> C2 [label="¹J(CH)", color="#4285F4", style=dashed]; H6 -> C5 [label="³J(CH)"]; H4 -> C5 [label="²J(CH)"]; H26 -> C5 [label="³J(CH)\n(Key Correlation)"]; H26 -> C1prime [label="²J(CH)"]; } enddot Figure 3: Key expected HMBC correlations for confirming the ether linkage and substitution pattern.

Key Verifiable Correlations from HMBC:

-

Methoxy Group Placement: A correlation from the methoxy protons (~3.80 ppm) to the quaternary carbon at C-2 (~145 ppm) confirms the methoxy group is attached to C-2.

-

Phenoxy Group Placement: A correlation from the H-4 proton (~6.50 ppm) to the quaternary carbon C-5 (~150 ppm) places the phenoxy group at C-5.

-

Crucial Inter-Ring Connectivity: The most important correlation is from the H-2'/H-6' protons (~7.00 ppm) of the phenoxy ring to the C-5 carbon (~150 ppm) of the aniline ring. This three-bond correlation (H-C-O-C) unambiguously bridges the two rings through the ether oxygen at the C-5 position.

Data Synthesis and Final Confirmation

The structure of this compound is confirmed by the convergence of all analytical data:

-

HRMS established the correct molecular formula: C₁₃H₁₃NO₂.

-

IR Spectroscopy confirmed the presence of a primary amine, an aryl ether, a methoxy group, and aromatic rings.

-

¹H and ¹³C NMR accounted for all 13 protons and 13 carbons, respectively, showing the correct number and type of chemical environments.

-

2D NMR (HMBC) provided the definitive connectivity map, linking the methoxy group to C-2, the amine to C-1, and, most critically, bridging the phenoxy ring to the C-5 position of the aniline ring.

Each piece of data validates the others, creating a robust and trustworthy structural assignment. This systematic, multi-technique approach ensures the highest level of scientific integrity and provides a solid foundation for any further research or development involving this molecule.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

-

PubChem. (n.d.). 2-(2-Amino-5-methoxyphenoxy)-4-methoxyaniline. National Center for Biotechnology Information. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

Busch, K. L., et al. (n.d.). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. National Institutes of Health. [Link]

-

PubChem. (n.d.). 5-Methoxy-2-phenoxyaniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Interpretation of Mass Spectra. [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. [Link]

-

Stenutz, R. (n.d.). 2-methoxyaniline. [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry (2nd ed.). Elsevier.

-

ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

-

Scribd. (n.d.). NMR - Structure Elucidation by NMR in Organic Chemistry - E.breitmaier. [Link]

-

Wiley-VCH. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

-

Wiley Online Library. (n.d.). Structure Elucidation by NMR in Organic Chemistry. [Link]

Sources

- 1. 5-Methoxy-2-phenoxyaniline | C13H13NO2 | CID 9429819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. copbela.org [copbela.org]

- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 7. scribd.com [scribd.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. d-nb.info [d-nb.info]

A Comprehensive Spectroscopic Analysis of 2-Methoxy-5-phenoxyaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Methoxy-5-phenoxyaniline (CAS No. 116289-67-9). As a molecule of interest in synthetic chemistry, its unambiguous identification is paramount for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust predictive dataset for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide outlines standardized, field-proven protocols for the acquisition of high-quality spectral data, ensuring that researchers can confidently verify their synthesized materials.

Molecular Structure and Physicochemical Properties

This compound is a multisubstituted aromatic amine. The strategic placement of the amine, methoxy, and phenoxy groups dictates its electronic and conformational properties, which are directly interrogated by spectroscopic techniques. Understanding this structure is the first step in interpreting its spectral output.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Alternate Name | 5-Phenoxy-o-anisidine | [1] |

| CAS Number | 116289-67-9 | [2][3][4][5] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | [3] |

| Monoisotopic Mass | 215.094628657 Da | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, based on established chemical shift principles for substituted aromatic systems.[7][8]

2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the methoxy group, the amine protons, and the aromatic protons on both phenyl rings. The electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups, and the ether linkage (-OPh), create a unique electronic environment for each proton.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (Solvent: CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | Amine protons are exchangeable, leading to a broad signal.[9] |

| -OCH₃ | ~3.85 | Singlet | 3H | Typical for an aromatic methoxy group; no adjacent protons to couple with.[7] |

| H-3 | ~6.80 | Doublet (d) | 1H | ortho to -OCH₃ and meta to -NH₂. Coupled to H-4. |

| H-4 | ~6.95 | Doublet of Doublets (dd) | 1H | meta to both -OCH₃ and -NH₂. Coupled to H-3 and H-6. |

| H-6 | ~6.75 | Doublet (d) | 1H | ortho to -NH₂ and meta to -OCH₃. Coupled to H-4. |

| Phenoxy (H-para) | ~7.10 | Triplet (t) | 1H | Proton on the phenoxy ring para to the ether linkage. |

| Phenoxy (H-meta) | ~7.35 | Triplet (t) | 2H | Protons on the phenoxy ring meta to the ether linkage. |

| Phenoxy (H-ortho) | ~7.00 | Doublet (d) | 2H | Protons on the phenoxy ring ortho to the ether linkage. |

2.2. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The chemical shifts are heavily influenced by the nature of the attached substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -OCH₃ | ~55.5 | Typical for an aromatic methoxy carbon.[10] |

| **C-1 (-NH₂) ** | ~140.0 | Carbon attached to the electron-donating amine group. |

| C-2 (-OCH₃) | ~148.0 | Carbon attached to the electron-donating methoxy group. |

| C-3 | ~115.0 | Aromatic CH carbon. |

| C-4 | ~120.0 | Aromatic CH carbon. |

| C-5 (-OPh) | ~150.0 | Carbon attached to the phenoxy ether linkage. |

| C-6 | ~110.0 | Aromatic CH carbon, shielded by ortho-amine. |

| Phenoxy (C-ipso) | ~157.0 | Carbon of the phenoxy ring attached to the ether oxygen. |

| Phenoxy (C-ortho) | ~119.0 | Ortho carbons of the phenoxy ring. |

| Phenoxy (C-meta) | ~130.0 | Meta carbons of the phenoxy ring. |

| Phenoxy (C-para) | ~124.0 | Para carbon of the phenoxy ring. |

2.3. Experimental Protocol for NMR Data Acquisition

To ensure trustworthy and reproducible results, the following protocol for data acquisition on a standard 400 MHz spectrometer is recommended.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set a spectral width of approximately 250 ppm, centered around 125 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 1024-2048 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[11]

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by vibrations from its amine, ether, and aromatic moieties.

3.1. Predicted IR Absorption Bands

The presence of specific functional groups gives rise to characteristic absorption bands at predictable wavenumbers.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Reference |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp | Two distinct bands are characteristic of a primary amine (-NH₂).[12] |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium to Weak | C(sp²)-H stretching vibrations from both phenyl rings.[13] |

| 2980 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) | Medium | C(sp³)-H stretching vibrations of the methyl group.[14] |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium | This bending vibration is characteristic of primary amines.[12] |

| 1600 & 1475 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium, Sharp | Skeletal vibrations of the benzene rings.[13] |

| 1275 - 1200 | C-O Aryl Ether Stretch (Asymmetric) | Aryl-O-Aryl, Aryl-O-Alkyl | Strong | Strong absorption due to the stretching of the C-O bonds in the phenoxy and methoxy groups.[15] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | Stretching vibration of the bond between the aniline ring and the nitrogen atom.[12] |

| 850 - 750 | C-H Out-of-Plane Bend | Substituted Benzene | Strong | Bending patterns are diagnostic for the substitution pattern on the aromatic rings. |

3.2. Experimental Protocol for IR Data Acquisition (FTIR-ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. Electron Ionization (EI) is a common high-energy technique that produces a reproducible fragmentation fingerprint.

4.1. Molecular Ion and Predicted Fragmentation Pattern

The molecular ion (M⁺) peak is expected at an m/z corresponding to the molecular weight of the compound. The stability of the aromatic systems suggests the molecular ion will be clearly visible.[16]

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z Value | Ion | Proposed Formation Mechanism |

| 215 | [M]⁺ | Molecular Ion |

| 200 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group (α-cleavage).[17] |

| 184 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 122 | [M - C₆H₅O]⁺ | Cleavage of the phenoxy ether bond, losing a phenoxy radical. |

| 93 | [C₆H₅O]⁺ | Phenoxy cation fragment.[18] |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of oxygen from the phenoxy fragment.[19] |

4.2. Fragmentation Pathway Visualization

The primary fragmentation events can be visualized as originating from the molecular ion.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

4.3. Experimental Protocol for MS Data Acquisition (GC-MS)

GC-MS is ideal for the analysis of volatile, thermally stable compounds like this compound, providing both separation and mass analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Column: Use a standard nonpolar column (e.g., 30 m x 0.25 mm DB-5ms or equivalent).

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution. The compound will elute from the GC column and enter the mass spectrometer, where it will be ionized and fragmented.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Examine the mass spectrum of this peak to identify the molecular ion and compare the fragmentation pattern to the predicted values.

Data Synthesis and Structural Confirmation

The ultimate confidence in the identity and purity of synthesized this compound is achieved by synthesizing the information from all three spectroscopic techniques:

-

MS confirms the molecular weight (m/z 215).

-

IR confirms the presence of key functional groups (-NH₂, -OCH₃, aryl ether).

-

NMR provides the definitive structural blueprint, confirming the connectivity of all atoms, the substitution pattern on the aromatic rings, and the ratio of protons in different environments.

By cross-referencing the experimental data obtained from the protocols above with the predictive tables and diagrams in this guide, a researcher can achieve an authoritative and robust structural confirmation.

References

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 116289-67-9 | this compound. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 116289-67-9 | 5-PHENOXY-O-ANISIDINE. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Jakubke, H.-D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry: Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

MDPI. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 23(11), 2879. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-phenoxyaniline. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. arctomsci.com [arctomsci.com]

- 3. scbt.com [scbt.com]

- 4. a2bchem.com [a2bchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 5-Methoxy-2-phenoxyaniline | C13H13NO2 | CID 9429819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. compoundchem.com [compoundchem.com]

- 8. compoundchem.com [compoundchem.com]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. mdpi.com [mdpi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. whitman.edu [whitman.edu]

- 17. studylib.net [studylib.net]

- 18. scribd.com [scribd.com]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Synthesis of 2-Methoxy-5-phenoxyaniline: Strategies, Mechanisms, and Protocols

Abstract

2-Methoxy-5-phenoxyaniline is a key structural motif and a valuable intermediate in the development of advanced materials and pharmaceutical agents. Its synthesis requires the strategic formation of a diaryl ether linkage and the introduction of an amine, presenting distinct chemical challenges. This in-depth guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, with a focus on the underlying chemical principles that govern reaction choices. We will dissect a robust and widely applicable two-step strategy involving an Ullmann condensation to form the critical C-O bond, followed by a clean catalytic hydrogenation to yield the final aniline. Mechanistic details, step-by-step experimental protocols, and critical process parameters are presented to provide researchers and drug development professionals with a field-proven blueprint for its synthesis.

Introduction and Strategic Overview

The synthesis of polysubstituted anilines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical industry where they serve as foundational precursors for a vast array of bioactive molecules. This compound, also known as 3-amino-4-phenoxyanisole, embodies a common scaffold where precise control over substituent placement is paramount. The primary synthetic challenge lies in the efficient and regioselective construction of the diaryl ether bond and the subsequent introduction of the amine functionality in the correct orientation.

This guide will focus on the most logical and industrially scalable approach, which can be summarized by the following retrosynthetic analysis:

Retrosynthetic Analysis

The synthesis can be logically disconnected at two key bonds: the C-N bond of the aniline and the C-O bond of the diaryl ether. The most effective forward synthesis builds the less reactive diaryl ether first, then installs the amine via the reduction of a highly activated nitro group.

Figure 1: Retrosynthetic analysis of this compound.

This strategy leverages a nitro group for two critical functions:

-

Activation: The strongly electron-withdrawing nitro group activates the para-position, facilitating the nucleophilic aromatic substitution required for the diaryl ether formation.

-

Amine Precursor: The nitro group serves as a stable and readily available precursor that can be cleanly reduced to the target aniline in the final step.

Core Synthesis Pathway: From Precursors to Product

This section details the primary two-step synthetic route, providing both the theoretical justification for each methodological choice and a practical, step-by-step protocol.

Step 1: Diaryl Ether Formation via Ullmann Condensation

The formation of the 1-methoxy-2-nitro-4-phenoxybenzene intermediate is most reliably achieved through a copper-catalyzed Ullmann condensation. This classic reaction is exceptionally well-suited for coupling an aryl halide with a phenol, especially when the halide is activated by an electron-withdrawing group like a nitro substituent.[1][2] While modern palladium-catalyzed Buchwald-Hartwig C-O couplings exist, the Ullmann reaction remains a cost-effective and robust choice for this specific transformation, often requiring less complex ligand systems.[3][4]

The reaction proceeds by coupling 4-chloro-2-nitroanisole with phenol in the presence of a base and a copper catalyst. The base (typically K₂CO₃) is essential for deprotonating the phenol to form the more nucleophilic phenoxide anion, which then participates in the catalytic cycle.

Figure 2: Experimental workflow for the Ullmann condensation step.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-nitroanisole (1.0 eq), phenol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask via syringe to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water, which will precipitate the crude product.

-

Extraction: Filter the solid or extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic solution under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure diaryl ether product.

| Parameter | Condition | Rationale / Comment |

| Aryl Halide | 4-Chloro-2-nitroanisole | The nitro group activates the C-Cl bond for nucleophilic attack. Bromo- or Iodo-analogs can also be used and may be more reactive. |

| Nucleophile | Phenol | Used in slight excess (1.1-1.2 eq) to ensure complete consumption of the aryl halide. |

| Catalyst | Copper(I) Iodide (CuI) | A common and effective copper source. Other sources like Cu₂O or activated copper powder can also be used.[1] |

| Base | Potassium Carbonate (K₂CO₃) | A strong enough base to deprotonate phenol but generally non-nucleophilic, minimizing side reactions. |

| Solvent | DMF | A polar aprotic solvent with a high boiling point, suitable for solubilizing the salts and achieving the required reaction temperature. |

| Temperature | 140-150 °C | High temperatures are characteristic of traditional Ullmann reactions to overcome the activation energy.[1] |

| Typical Yield | 70-85% | Yields are dependent on reaction purity and scale. |

Step 2: Nitro Group Reduction via Catalytic Hydrogenation

The final step in the sequence is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions, which preserve the diaryl ether linkage.[5][6] The reaction uses hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

-

Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation), add the 1-methoxy-2-nitro-4-phenoxybenzene (1.0 eq) synthesized in the previous step.

-

Catalyst & Solvent: Add a suitable solvent such as methanol, ethanol, or ethyl acetate. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd). Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet with solvent.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). The reaction can be run under a hydrogen balloon (atmospheric pressure) or pressurized (e.g., 50 psi) for faster conversion.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours). Hydrogen uptake will cease upon completion.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or a short silica gel plug to yield the final this compound.[6]

| Parameter | Condition | Rationale / Comment |

| Catalyst | 10% Palladium on Carbon | The standard, highly active catalyst for aromatic nitro group reductions.[6] |

| Hydrogen Source | Hydrogen Gas (H₂) | A clean reductant; the only byproduct is water. |

| Solvent | Methanol / Ethanol | Protic solvents that are excellent for this reaction and easily removed. |

| Temperature | Room Temperature | The reaction is typically exothermic and proceeds readily without heating. |

| Pressure | 1-4 atm (15-60 psi) | Higher pressure increases the rate of reaction but is often not necessary. |

| Typical Yield | >95% | This reduction is typically very high-yielding and clean. |

Mechanistic Considerations

A deeper understanding of the reaction mechanisms validates the chosen protocols and allows for informed troubleshooting.

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann reaction can be complex and is still debated, but a plausible catalytic cycle involving copper(I) and copper(III) intermediates is widely accepted.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Methoxy-5-phenoxyaniline, a key intermediate in the development of various pharmaceuticals. This document details two primary synthetic strategies: a classical multi-step approach involving aromatic substitution and reduction, and a more direct route utilizing modern cross-coupling methodologies such as the Ullmann condensation and Buchwald-Hartwig amination. Each approach is presented with a focus on the underlying chemical principles, starting material selection, and detailed experimental protocols. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and purify this important molecule.

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active compounds. The strategic placement of the methoxy, phenoxy, and amino groups provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of complex pharmaceutical agents. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the drug development pipeline. This guide will explore the primary synthetic routes to this compound, offering insights into the selection of starting materials and reaction conditions.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve either the formation of the C-O ether bond or the C-N amine bond at a late stage of the synthesis, or a multi-step approach that builds the functionality around the aromatic core.

Strategy 1: Multi-Step Synthesis via Nitration and Reduction

This classical approach involves the sequential introduction of the required functional groups onto a simple aromatic precursor. A common pathway begins with the nitration of a substituted anisole, followed by the introduction of the phenoxy group and subsequent reduction of the nitro group to the desired aniline.

A plausible synthetic route starts from 4-methoxyaniline (p-anisidine). The amino group is first protected, typically as an acetamide, to direct the subsequent electrophilic nitration and prevent oxidation.[1] The nitration is then carried out, followed by the introduction of the phenoxy group and deprotection of the amine. The final step is the reduction of the nitro group.

Proposed Synthetic Pathway:

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Methoxy-5-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Structural Analogs and Precautionary Principles

Section 1: Chemical and Physical Identity

While specific, verified physical properties for 2-Methoxy-5-phenoxyaniline are not extensively documented, data from analogous compounds can provide estimations. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Estimated Value/Information | Source/Rationale |

| Molecular Formula | C₁₃H₁₃NO₂ | Based on chemical structure |

| Molecular Weight | 215.25 g/mol | Based on chemical structure |

| Appearance | Likely a solid at room temperature | Based on similar aromatic amines |

| Solubility | Expected to be sparingly soluble in water, more soluble in organic solvents. | General property of aromatic amines |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Flash Point | Not available | - |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are inferred from the broader category of aromatic amines. These compounds are known for their systemic toxicity and potential for long-term health effects.[1][2]

Key Health Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation/Corrosion: Expected to cause skin irritation.

-

Eye Irritation/Damage: Expected to cause serious eye irritation.

-

Carcinogenicity: Many aromatic amines are considered potential or known carcinogens.[1][2][3] this compound should be handled as a potential carcinogen.

-

Methemoglobinemia: A significant risk associated with aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[4] Symptoms can include headache, dizziness, cyanosis (blueish skin), and in severe cases, respiratory distress and death.[4]

Environmental Hazards:

-

Aromatic amines can be toxic to aquatic life.[1][2] Discharge into the environment must be strictly avoided.[5][6]

Section 3: The Hierarchy of Controls: A Systematic Approach to Safety

To ensure personnel safety, a multi-layered approach to hazard control must be implemented. This hierarchy prioritizes the most effective control measures.

Figure 1: Hierarchy of Controls

-

Elimination/Substitution: The most effective control is to substitute this compound with a less hazardous alternative if scientifically viable.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

-

Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this compound must be developed and strictly followed.

-

Training: All personnel must be trained on the specific hazards of aromatic amines and the procedures outlined in this guide.

-

Restricted Access: Areas where this compound is stored and handled should be clearly marked and access restricted to authorized personnel.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Section 4: Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are critical to prevent exposure.

| PPE Item | Specifications | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts. | To prevent skin contact. Aromatic amines are readily absorbed through the skin.[1][8] |

| Eye Protection | Chemical safety goggles or a face shield if there is a splash hazard.[3][9] | To protect eyes from splashes and dust. |

| Skin and Body Protection | A lab coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities. | To protect skin and clothing from contamination.[10] |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required for certain operations, such as cleaning up large spills or if engineering controls are insufficient.[9][11] A respiratory protection program must be in place. | To prevent inhalation of dusts or vapors. |

Section 5: Handling and Storage Procedures

Handling:

-

Pre-Handling:

-

Review the Safety Data Sheet (SDS) for any available information and this guide.

-

Ensure the fume hood is functioning correctly.

-

Assemble all necessary equipment and PPE.

-

-

During Handling:

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[9]

-

Store away from strong oxidizing agents and acids.[13]

-

The storage area should be clearly labeled as containing hazardous chemicals.

Section 6: Emergency Procedures

Prompt and correct response to emergencies can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][5] |

Spill Response Protocol

The appropriate response depends on the size and location of the spill.

Figure 2: Spill Response Decision Workflow

For a Minor Spill (small quantity, contained, and manageable by trained personnel):

-

Alert personnel in the immediate area.

-

Don appropriate PPE (respirator may be necessary).

-

Contain the spill with absorbent pads or other suitable material.[14]

-

Gently cover the spill with an inert absorbent material like vermiculite or sand.[14]

-

Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[15]

-

Decontaminate the area with a suitable cleaning agent.[14][15]

-

Wash hands thoroughly.

For a Major Spill (large quantity, uncontained, or if you are unsure):

-

Evacuate the area immediately.

-

Alert others and activate the emergency alarm if necessary.

-

Contact your institution's Environmental Health and Safety (EHS) department and emergency services.

-

Do not attempt to clean up the spill yourself.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

-

Specific Hazards: Combustion may produce toxic gases such as nitrogen oxides and carbon monoxide.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][16]

Section 7: Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Section 8: Conclusion

The safe handling of this compound requires a thorough understanding of the potential hazards associated with aromatic amines and a strict adherence to established safety protocols. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize the risks associated with this compound. The principle of precaution must always be the guiding factor in the absence of complete substance-specific safety data.

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. [Link]

-

1988 OSHA PEL Project - Aniline. (1989). NIOSH | CDC. [Link]

-

Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

-

Aniline Acute Exposure Guideline Levels. NCBI - NIH. [Link]

-

Aniline - IDLH. NIOSH | CDC. [Link]

-

ANILINE. Occupational Safety and Health Administration (OSHA). [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare. [Link]

-

CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

-

General Chemical Spill Procedures. University of British Columbia. [Link]

-

AMINES, AROMATIC. NIOSH | CDC. [Link]

-

Guide for Chemical Spill Response. American Chemical Society. [Link]

-

SECTION 5: Firefighting measures. REACH Online. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

-

Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

-

Section 5: Firefighting Measures. University of California, Los Angeles. [Link]

-

CHEMICAL SPILL RESPONSE PROCEDURES. Stony Brook University Environmental Health and Safety. [Link]

-

2-Methoxy-5-nitroaniline. PubChem. [Link]

-

First Aid Procedures for Chemical Hazards. Hazmat School. [Link]

-

NIOSH Recommendations for Chemical Protective Clothing. CDC Archive. [Link]

-

5-Methoxy-2-phenoxyaniline. PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. nj.gov [nj.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1988 OSHA PEL Project - Aniline | NIOSH | CDC [cdc.gov]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 11. americanchemistry.com [americanchemistry.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. acs.org [acs.org]

- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 16. cdp.dhs.gov [cdp.dhs.gov]

Purity and characterization of 2-Methoxy-5-phenoxyaniline

An In-Depth Technical Guide to the Purity and Characterization of 2-Methoxy-5-phenoxyaniline

Abstract

This guide provides a comprehensive framework for the analytical characterization and purity assessment of this compound (CAS No. 116289-67-9), a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices. It integrates a suite of orthogonal analytical techniques—including chromatography and spectroscopy—to establish a self-validating system for identity, purity, and quality control, ensuring the integrity of this critical starting material.

Introduction and Significance

This compound is an aromatic amine derivative whose structural motifs—a methoxy group, a phenoxy ether linkage, and a primary amine—make it a versatile building block in organic synthesis. Its purity is paramount, as the presence of isomers, unreacted starting materials, or process-related by-products can have profound impacts on the yield, safety, and efficacy of subsequent drug substances or fine chemicals. This guide establishes a multi-faceted analytical strategy to provide an unambiguous and robust characterization of this compound.

Physicochemical Profile

A foundational understanding of the physical and chemical properties of this compound is essential for its handling, storage, and the development of appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 116289-67-9 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid (form may vary) | General |

| XLogP3 | 2.8 | [2] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [2] |

| Hydrogen Bond Acceptors | 3 (from -O- and -NH₂) | [2] |

Synthesis Context and Potential Impurity Profile

While numerous synthetic routes exist, a common approach involves nucleophilic aromatic substitution or coupling reactions. Understanding the synthesis pathway is critical for predicting potential impurities. For instance, a synthesis could involve the coupling of a phenoxide with a suitably substituted methoxy-nitrobenzene, followed by reduction of the nitro group.

This context suggests the following impurity classes:

-